(4-Chloro-2-nitrophenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone
CAS No.:
Cat. No.: VC20000483
Molecular Formula: C17H15ClN4O5
Molecular Weight: 390.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15ClN4O5 |
|---|---|
| Molecular Weight | 390.8 g/mol |
| IUPAC Name | (4-chloro-2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H15ClN4O5/c18-12-1-6-15(16(11-12)22(26)27)17(23)20-9-7-19(8-10-20)13-2-4-14(5-3-13)21(24)25/h1-6,11H,7-10H2 |
| Standard InChI Key | XYLMCOLWNFKDNH-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Properties
The compound’s IUPAC name, (4-chloro-2-nitrophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone, reflects its intricate architecture: a piperazine ring linked to two aromatic nitro-substituted phenyl groups and a ketone bridge. The molecular formula is C₁₇H₁₅ClN₄O₅, with a molecular weight of 390.8 g/mol. Key structural features include:
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and interactions with biological targets.
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Nitro groups: Electron-withdrawing substituents at the 2-position of the chloro-substituted phenyl ring and the 4-position of the second phenyl group, influencing electronic distribution and reactivity.
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Chloro group: Enhances lipophilicity and steric bulk, potentially improving membrane permeability in pharmacological contexts.
Comparative Structural Analysis
A structurally analogous compound, (4-chloro-3-nitrophenyl)(piperazin-1-yl)methanone (CAS 563538-35-2), differs in nitro group placement, resulting in a lower molecular weight (269.68 g/mol) and altered physicochemical properties . This highlights how positional isomerism impacts functionality (Table 1).
Table 1: Structural Comparison with Analogous Compounds
| Property | (4-Chloro-2-Nitrophenyl)[4-(4-Nitrophenyl)Piperazin-1-Yl]Methanone | (4-Chloro-3-Nitrophenyl)(Piperazin-1-Yl)Methanone |
|---|---|---|
| Molecular Formula | C₁₇H₁₅ClN₄O₅ | C₁₁H₁₂ClN₃O₃ |
| Molecular Weight (g/mol) | 390.8 | 269.68 |
| Nitro Group Position | 2 (chlorophenyl), 4 (phenyl) | 3 (chlorophenyl) |
| LogP | Not reported | 2.08 |
| Topological PSA (Ų) | Not reported | 78.16 |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step reactions, typically starting with the acylation of piperazine. Key steps include:
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Friedel-Crafts Acylation: Reaction of 4-nitrophenylacetic acid with 4-chloro-2-nitrobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) to form the ketone bridge.
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Nitro Group Introduction: Electrophilic nitration using nitric acid-sulfuric acid mixtures, optimized to prevent over-nitration.
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Purification: Column chromatography or recrystallization from ethanol-water mixtures yields high-purity product.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to enhance yield (∼85%) and reduce reaction times. Automated systems control critical parameters:
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Temperature: 80–100°C for acylation steps.
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Pressure: 1–2 atm for nitro group stabilization.
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Catalysts: Heterogeneous catalysts (e.g., zeolites) minimize waste.
Physicochemical Properties
While experimental data on solubility and melting point remain limited, computational models predict:
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LogP: ∼3.2 (indicating moderate lipophilicity).
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Water Solubility: <0.1 mg/mL at 25°C, necessitating DMSO or ethanol as solvents for biological assays .
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Stability: Degrades under UV light due to nitro group photolability, requiring storage in amber glass.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound Optimization: Serves as a scaffold for developing serotonin receptor (5-HT₁₀) modulators, with ∼40% homology to known antagonists .
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Prodrug Development: Nitro groups enable bioreductive activation in hypoxic tumor environments.
Materials Science
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Polymer Stabilizers: Nitroaryl groups scavenge free radicals, extending polymer lifespan under thermal stress.
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Coordination Chemistry: Forms complexes with transition metals (e.g., Cu²⁺) for catalytic applications.
Future Perspectives
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Toxicological Profiling: Acute and chronic toxicity studies are needed to assess safety margins.
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Synthetic Methodology: Exploring biocatalytic routes could improve sustainability.
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Targeted Drug Delivery: Conjugation with nanoparticles may enhance bioavailability.
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